Methyl 2-[2-(4-chlorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-[2-(4-chlorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities, which include antibacterial, antifungal, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary targets of “methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate” are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including anti-inflammatory and analgesic activity .
Biochemical Pathways
Thiazole derivatives have been shown to interact with various biochemical pathways, resulting in a range of therapeutic effects
Result of Action
Some thiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(4-chlorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-chlorophenoxyacetic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-4-methylthiazole in the presence of a base to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(4-chlorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-[2-(4-chlorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory effects and potential use in drug development.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-chlorophenoxyacetic acid: A related compound with herbicidal properties.
4-Methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester: Exhibits potent antioxidant activity.
Uniqueness
Methyl 2-[2-(4-chlorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of a thiazole ring and a chlorophenoxyacetamido group. This structural arrangement contributes to its diverse biological activities and makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-8-12(13(19)20-2)22-14(16-8)17-11(18)7-21-10-5-3-9(15)4-6-10/h3-6H,7H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJFMITZIVLBSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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